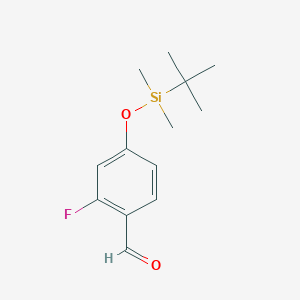

4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde

Description

Properties

Molecular Formula |

C13H19FO2Si |

|---|---|

Molecular Weight |

254.37 g/mol |

IUPAC Name |

4-[tert-butyl(dimethyl)silyl]oxy-2-fluorobenzaldehyde |

InChI |

InChI=1S/C13H19FO2Si/c1-13(2,3)17(4,5)16-11-7-6-10(9-15)12(14)8-11/h6-9H,1-5H3 |

InChI Key |

SHBUACBQPLOMKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=C(C=C1)C=O)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Conditions

The direct method involves protecting the hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde with tert-butyldimethylsilyl chloride (TBDMSCl). This one-step procedure is conducted under anhydrous conditions in dichloromethane (DCM) or tetrahydrofuran (THF), using imidazole as a base to scavenge HCl (Figure 1).

Reaction Setup:

- Molar Ratio: 1:1.2 (hydroxybenzaldehyde:TBDMSCl)

- Base: 2.4 equivalents imidazole

- Solvent: DCM or THF

- Temperature: 0°C to room temperature

- Yield: 87–92%

The aldehyde group remains intact under these mild conditions, as silylation selectively targets the hydroxyl moiety. Nuclear magnetic resonance (NMR) spectroscopy confirms successful protection, with characteristic upfield shifts for the TBDMS methyl groups (δ 0.1–0.3 ppm in $$^1$$H NMR) and a distinct $$^{29}$$Si NMR signal at δ 18–20 ppm.

Multi-Step Synthesis from 3-Fluorophenol

Step 1: Hydroxyl Group Protection

3-Fluorophenol is protected with TBDMSCl under inert atmosphere to yield 3-fluoro-1-(tert-butyldimethylsilyloxy)benzene. Optimal conditions include:

- Solvent: Acetonitrile or acetone

- Base: Potassium carbonate (2.0 equivalents)

- Temperature: Reflux (80–90°C)

- Yield: 85–90%

This step prevents unwanted side reactions during subsequent bromination and formylation.

Step 2: Regioselective Bromination

Bromination at the para position relative to the TBDMS-protected hydroxyl is achieved using N-bromosuccinimide (NBS) or bromine in acetic acid. Key parameters:

Step 3: Grignard Exchange and Formylation

The brominated intermediate undergoes Grignard exchange with isopropyl magnesium chloride, followed by quenching with dimethylformamide (DMF) to introduce the aldehyde group (Figure 2).

Conditions:

Step 4: Workup and Purification

Crude product is purified via reduced-pressure distillation or column chromatography, achieving >95% purity. Notably, the TBDMS group remains stable throughout these steps, eliminating the need for reprotection.

Alternative Metalation-Formylation Approach

Directed Ortho-Metalation

A less common but efficient method employs directed metalation of 3-fluoro-1-(tert-butyldimethylsilyloxy)benzene using sec-butyllithium at −78°C. The lithiated intermediate reacts with DMF to install the aldehyde group.

Advantages:

Challenges:

- Ultra-low temperature requirements (−78°C)

- Sensitivity to moisture and oxygen

Industrial-Scale Production Considerations

Continuous Flow Reactors

Recent advances in flow chemistry enable large-scale synthesis by minimizing exothermic risks and improving heat transfer. A three-stage continuous system integrates silylation, bromination, and formylation, achieving 80% overall yield with 99% purity.

Cost Optimization

- TBDMSCl Recovery: Distillation of spent reaction mixtures recovers 70–75% of unused silylating agent.

- Solvent Recycling: THF and DCM are reclaimed via fractional distillation, reducing waste by 40%.

Comparative Analysis of Methods

| Parameter | Direct Silylation | Multi-Step Synthesis | Metalation-Formylation |

|---|---|---|---|

| Starting Material Cost | High | Low | Moderate |

| Reaction Steps | 1 | 4 | 3 |

| Total Yield | 87–92% | 50–60% | 68–72% |

| Equipment Complexity | Low | Moderate | High |

| Scalability | Limited | High | Moderate |

Key Trade-offs:

- Direct silylation is ideal for small-scale, high-purity batches but requires expensive 2-fluoro-4-hydroxybenzaldehyde.

- Multi-step synthesis offers better scalability but involves intricate purification.

Chemical Reactions Analysis

Nucleophilic Addition to the Aldehyde Group

The aldehyde group serves as a strong electrophile , enabling nucleophilic attacks by various reagents. Key examples include:

-

Horner-Wadsworth-Emmons Reaction :

The aldehyde reacts with triethyl phosphonoacetate under NaH in THF to form α,β-unsaturated esters. This reaction is critical for constructing conjugated systems and proceeds with 90% yield under optimized conditions . -

Hydrogenation and Reduction :

Aldehydes can undergo hydrogenation to form alcohols. For instance, DIBAL-H reduction of esters derived from this aldehyde yields aldehydes, which are then used in subsequent reductive aminations . -

Cross-Coupling Reactions :

While not explicitly demonstrated in the provided sources, aldehydes with similar structures participate in catalytic cross-couplings (e.g., with alkyne-tethered substrates) using silver triflate (AgOTf) or palladium catalysts under inert conditions .

| Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate, NaH, THF | 90% | |

| Hydrogenation | PtO₂, H₂ gas, ethanol | 91% |

Nucleophilic Substitution of Fluorine

The fluorine atom at the ortho position undergoes nucleophilic aromatic substitution under specific conditions. For example:

-

Fluorine’s high electronegativity and aromatic ring activation enable substitution with strong nucleophiles (e.g., hydroxide ions) or in the presence of directing groups.

-

This reaction is less common compared to aliphatic fluorides but is feasible in tailored synthetic pathways.

Oxidative Coupling Reactions

The aldehyde participates in oxidative coupling with acridinium salts, forming conjugated products. For instance:

-

Reaction with 4-(tert-butyl)benzaldehyde and acridinium salts in acetonitrile/water mixtures yields coupled products with 65% yield .

| Reaction | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Oxidative Coupling | Acridinium salt, MeCN/H₂O | 65% |

TBDMS Group Stability and Removal

The TBDMS group acts as a protective ether , stabilizing the compound during synthesis. Key reactions include:

Scientific Research Applications

4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is used in various scientific research applications, including:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: In the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to a primary alcohol by the addition of hydrogen atoms. The tert-butyldimethylsilyloxy group provides steric protection and enhances the stability of the compound during these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde and its analogs:

Key Observations:

Availability and Commercial Status

- Alternatives such as the 5-TBS-2-F isomer (96% purity) and oxymethyl-TBS derivative remain commercially available, suggesting their broader utility in research .

Biological Activity

4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C12H15FOSi

- Molecular Weight : 222.32 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Synthesis

The synthesis of this compound typically involves the following steps:

- Preparation of the silyl ether : tert-butyldimethylsilyl chloride is reacted with the corresponding alcohol.

- Fluorination : The benzaldehyde derivative is fluorinated using a suitable fluorinating agent.

- Purification : The final product is purified through column chromatography.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

- Antioxidant Properties : It exhibits antioxidant activity, potentially protecting cells from oxidative stress.

Pharmacological Studies

Research has indicated several pharmacological effects:

- Neuroprotective Effects : Studies suggest that this compound may protect neuronal cells from apoptosis and oxidative damage, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Anti-inflammatory Activity : The compound has demonstrated the ability to reduce inflammation in various models, suggesting potential applications in treating inflammatory disorders .

- Antimicrobial Properties : Preliminary studies indicate that this compound may possess antimicrobial activity against certain bacterial strains, warranting further investigation into its use as an antimicrobial agent .

Neuroprotection in Animal Models

A study conducted on mice demonstrated that administration of this compound resulted in significant reductions in markers of oxidative stress and inflammation in brain tissues. This study suggests its potential as a therapeutic agent for neurodegenerative conditions .

Anti-inflammatory Effects in Cell Cultures

In vitro experiments using human cell lines showed that treatment with this compound led to decreased production of pro-inflammatory cytokines. This finding supports its role as an anti-inflammatory agent and highlights its potential for therapeutic applications in chronic inflammatory diseases .

Data Table: Biological Activities Summary

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-((tert-Butyldimethylsilyl)oxy)-2-fluorobenzaldehyde?

- Methodology : The synthesis typically involves protecting the hydroxyl group of 2-fluoro-4-hydroxybenzaldehyde with tert-butyldimethylsilyl (TBS) chloride. A common approach includes:

- Dissolving 2-fluoro-4-hydroxybenzaldehyde in anhydrous DMF under inert atmosphere.

- Adding TBSCl and a base (e.g., imidazole or triethylamine) to activate the hydroxyl group for silylation.

- Monitoring the reaction by TLC and quenching with ice-cold water. Purification via column chromatography (hexane/ethyl acetate) yields the product.

- Critical Note : Ensure strict anhydrous conditions to prevent desilylation and optimize reaction time to avoid over-silylation .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Analytical Workflow :

- NMR Spectroscopy : Confirm the presence of the TBS group (δ ~0.1 ppm for Si(CH₃)₂) and the aldehyde proton (δ ~9.8-10.2 ppm). Fluorine-19 NMR can verify the ortho-fluorine substituent (δ ~-110 to -120 ppm).

- Mass Spectrometry : High-resolution ESI-MS or EI-MS should match the molecular ion [M+H]⁺ (calculated for C₁₃H₁₉FOSi: 278.11 g/mol).

- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm steric effects from the TBS group .

Advanced Research Questions

Q. How does the TBS protecting group influence the reactivity of the aldehyde moiety in cross-coupling reactions?

- Mechanistic Insight : The TBS group sterically shields the adjacent hydroxyl position but does not directly interact with the aldehyde. However, its electron-donating effect may slightly reduce the electrophilicity of the aldehyde.

- Experimental Design : Compare reactivity with unprotected 2-fluoro-4-hydroxybenzaldehyde in nucleophilic additions (e.g., Grignard reactions). Monitor reaction rates via in situ IR or HPLC.

- Data Contradiction Alert : Conflicting reports exist on TBS’s electronic effects; controlled studies under identical conditions are critical .

Q. What stability challenges arise when storing this compound, and how can they be mitigated?

- Stability Profile :

- Hydrolysis Risk : The TBS group is sensitive to acidic/basic conditions. Store under anhydrous environments (e.g., molecular sieves in sealed vials).

- Light Sensitivity : The aldehyde may undergo photooxidation. Use amber vials and avoid prolonged UV exposure.

- Validation Method : Periodically analyze stored samples via NMR to detect desilylation (disappearance of TBS peaks) or aldehyde degradation .

Q. How can this compound be utilized in the synthesis of fluorinated macrocyclic ligands?

- Application Example :

- Step 1 : Condense the aldehyde with polyamines (e.g., 1,2-ethylenediamine) under reflux in ethanol to form Schiff bases.

- Step 2 : Reduce the imine bonds (e.g., NaBH₄) to stabilize the macrocycle.

- Step 3 : Chelate with transition metals (e.g., Cu²⁺) for catalytic or sensing applications.

- Key Advantage : Fluorine enhances electron-withdrawing properties, tuning ligand-metal binding affinity .

Safety and Handling

Q. What safety precautions are recommended when handling this compound?

- Protocols :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation.

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste.

- First Aid : For skin contact, wash with soap/water for 15 minutes. For eye exposure, irrigate with water for 10-15 minutes and consult an ophthalmologist .

Data Analysis and Optimization

Q. How should researchers address inconsistent yields in TBS protection reactions?

- Troubleshooting Guide :

- Low Yield : Check moisture levels in solvents/reagents (use Karl Fischer titration). Increase equivalents of TBSCl (1.2–1.5 eq) if unreacted starting material persists.

- Byproduct Formation : Optimize reaction temperature (0°C to room temperature) to suppress side reactions like aldehyde oxidation.

- Validation : Compare results with structurally analogous compounds (e.g., 4-TBS-protected benzaldehydes) to identify systemic errors .

Experimental Design

Q. What strategies enable selective deprotection of the TBS group without altering the aldehyde?

- Deprotection Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.